(S)-2-(Azidomethyl)pyrrolidine HCl
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Overview
Description
Pyrrolidine is a heterocyclic amine used as a building block in the synthesis of organic compounds . It’s a significant class of synthetic and natural plant metabolites, showing a diversity of pharmacological activities . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This process produces the pyrolinium moiety that serves as the unprecedented polar head of the mesogens .Chemical Reactions Analysis
The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety . This reaction is part of the process to create pyrrolinium-based ionic liquid crystals .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless to light yellow water-soluble liquid with a pungent, irritating odor . It’s miscible with alcohol, ether, chloroform, and water .Scientific Research Applications
Stereocontrolled Synthesis of Pyrrolizidine Systems
Researchers have developed methods for the stereocontrolled synthesis of enantiopure pyrrolizidine systems, employing a strategy that involves the reaction of 1,3-dipolar cycloadducts derived from azetidinone-tethered azomethine ylides. This method facilitates the preparation of bi- and tricyclic systems, showcasing the versatility of azomethine ylides in synthesizing complex molecular architectures (Alcaide et al., 2001).
Synthesis of Highly Fluorescent Heterocycles
A novel approach for synthesizing highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines has been explored through a three-component process. This method illustrates the potential of using azomethine ylides in creating fluorescent heterocycles for applications in materials science and chemical sensing (Schramm et al., 2006).
Advancements in Organometallic Chemistry
Significant advancements in organometallic chemistry have enabled novel methodologies for the synthesis and functionalization of azaindoles, demonstrating the importance of azomethine ylides and related compounds in accessing pharmaceutically relevant heterocycles (Song et al., 2007).
Catalytic Asymmetric Synthesis
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been highlighted for its efficiency in synthesizing enantioselective pyrrolidines, underscoring the method’s versatility in achieving stereochemical diversity. This area of research underscores the utility of these compounds in creating structurally complex and stereochemically rich products (Adrio & Carretero, 2019).
Pyrrolidinone-based Materials for Environmental Remediation
Pyrrolidinone-based hypercrosslinked polymers have been developed for the capture of radioactive iodine, showcasing an application of related heterocyclic compounds in environmental remediation and the treatment of nuclear waste (Li et al., 2019).
Safety And Hazards
Future Directions
Pyrrolidine molecules have shown promising anticancer activity toward numerous cancer cell lines . Therefore, efforts have been taken by the scientific fraternity to design and develop a potent anticancer scaffold with negligible side effects . This highlights the potential future directions for research into pyrrolidine and its derivatives.
properties
IUPAC Name |
(2S)-2-(azidomethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHLIBCIGHPWOB-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Azidomethyl)pyrrolidine HCl |
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